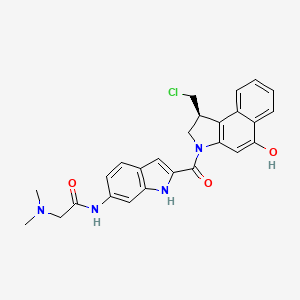

Duocarmycin GA

Description

Structure

3D Structure

Properties

Molecular Formula |

C26H25ClN4O3 |

|---|---|

Molecular Weight |

477.0 g/mol |

IUPAC Name |

N-[2-[(1S)-1-(chloromethyl)-5-hydroxy-1,2-dihydrobenzo[e]indole-3-carbonyl]-1H-indol-6-yl]-2-(dimethylamino)acetamide |

InChI |

InChI=1S/C26H25ClN4O3/c1-30(2)14-24(33)28-17-8-7-15-9-21(29-20(15)10-17)26(34)31-13-16(12-27)25-19-6-4-3-5-18(19)23(32)11-22(25)31/h3-11,16,29,32H,12-14H2,1-2H3,(H,28,33)/t16-/m1/s1 |

InChI Key |

KIRMXYXWPGUZLM-MRXNPFEDSA-N |

Isomeric SMILES |

CN(C)CC(=O)NC1=CC2=C(C=C1)C=C(N2)C(=O)N3C[C@H](C4=C3C=C(C5=CC=CC=C54)O)CCl |

Canonical SMILES |

CN(C)CC(=O)NC1=CC2=C(C=C1)C=C(N2)C(=O)N3CC(C4=C3C=C(C5=CC=CC=C54)O)CCl |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery of Duocarmycin SA from Streptomyces: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Duocarmycin SA, a member of the duocarmycin class of natural products, is a potent antitumor antibiotic originally isolated from Streptomyces bacteria.[1][2][3] First reported in the late 1980s and early 1990s, these compounds exhibit exceptional cytotoxicity at picomolar concentrations, making them a subject of intense research and development, particularly in the field of oncology and as payloads for antibody-drug conjugates (ADCs).[1][3] This technical guide provides an in-depth overview of the discovery of Duocarmycin SA from its microbial source, detailing the experimental protocols for its production and isolation, summarizing key quantitative data, and visualizing its biosynthetic and signaling pathways.

Production and Isolation of Duocarmycin SA from Streptomyces sp. DO-113

Duocarmycin SA is produced by the bacterial strain Streptomyces sp. DO-113, which was originally isolated from a soil sample collected in Kyoto, Japan. The production and subsequent isolation of this potent metabolite involve a multi-step process encompassing fermentation, extraction, and chromatographic purification.

Experimental Protocols

1.1.1. Fermentation

The production of Duocarmycin SA is achieved through submerged fermentation of Streptomyces sp. DO-113. The process begins with the preparation of a seed culture, followed by inoculation into a larger production medium.

-

Seed Culture Preparation:

-

Inoculate spores of Streptomyces sp. DO-113 into a seed medium with the following composition:

-

Yeast extract: 0.5%

-

Bacto Tryptone: 0.5%

-

Glucose: 1%

-

Soluble starch: 1%

-

Beef extract: 0.3%

-

CaCO₃: 0.2%

-

-

Adjust the pH of the medium to 7.2.

-

Incubate the culture at 28°C for 48 hours with agitation.

-

-

Production Fermentation:

-

Prepare the fermentation medium with the following composition:

-

Soluble starch: 5%

-

Dry yeast: 1.4%

-

KH₂PO₄: 0.05%

-

MgSO₄·7H₂O: 0.05%

-

CuSO₄ (anhydrous): 0.0001%

-

CrK(SO₄)₂·12H₂O: 0.0001%

-

NiSO₄·6H₂O: 0.00005%

-

CaCO₃: 0.5%

-

-

Adjust the pH of the medium to 7.0.

-

Inoculate the fermentation medium with a 5% (v/v) vegetative seed culture.

-

Incubate the fermentation at 28°C for approximately 4 days. Peak production of Duocarmycin SA is typically reached after this period.

-

Monitor the antibacterial activity of the culture broth using a paper disc assay against Bacillus subtilis.

-

1.1.2. Extraction and Purification

Following fermentation, Duocarmycin SA is extracted from both the mycelium and the culture broth and purified through a series of chromatographic steps.

-

Initial Extraction:

-

Add propanol to the whole culture broth (e.g., 550 liters of propanol to 1,100 liters of broth) and filter the mixture.

-

Dilute the filtrate with deionized water.

-

-

Adsorption Chromatography:

-

Apply the diluted filtrate to a Diaion HP-20 column.

-

Wash the column with deionized water followed by 30% propanol.

-

Elute the antibiotic with ethyl acetate.

-

-

Solvent Extraction and Silica Gel Chromatography:

-

Concentrate the eluate and extract with ethyl acetate.

-

Concentrate the ethyl acetate extract and subject the residue to silica gel column chromatography.

-

Elute the column using a gradient of hexane-ethyl acetate followed by ethyl acetate-methanol.

-

-

Final Purification:

-

Combine the active fractions and evaporate to dryness.

-

Re-chromatograph the residue on an aminopropyl silane (NH₂) silica gel column using a toluene-acetone solvent system to yield pure Duocarmycin SA. From a 1,100-liter culture broth, this process has been reported to yield 16.2 mg of pure Duocarmycin SA.

-

Experimental Workflow

Biosynthesis of Duocarmycin SA

The complete biosynthetic pathway of Duocarmycin SA in Streptomyces sp. has not been fully elucidated. However, based on the biosynthesis of the structurally related compound CC-1065, key precursors have been identified. The pathway likely involves the assembly of two main building blocks derived from amino acids.

Proposed Biosynthetic Pathway

The biosynthesis of the duocarmycin core is thought to originate from the amino acids tyrosine and serine. Tyrosine is proposed to be a precursor for the benzodipyrrole subunits, while serine likely contributes two-carbon units. The S-CH₃ group of methionine is also believed to be a precursor, contributing to the formation of the reactive cyclopropane ring.

Mechanism of Action and Cellular Signaling

Duocarmycin SA exerts its potent cytotoxic effects through a unique mechanism of action that involves sequence-selective alkylation of DNA. This irreversible DNA modification triggers a cascade of cellular events, ultimately leading to cell death.

DNA Alkylation

Duocarmycin SA binds to the minor groove of DNA, with a preference for AT-rich sequences. The molecule's reactive cyclopropyl group then alkylates the N3 position of adenine bases, forming a covalent adduct with the DNA. This distortion of the DNA helix interferes with essential cellular processes such as replication and transcription.

Cellular Response and Signaling Pathways

The DNA damage induced by Duocarmycin SA activates cellular stress responses, primarily the DNA damage response (DDR) pathway. This leads to cell cycle arrest, typically at the G2/M phase, and the induction of apoptosis (programmed cell death).

Quantitative Data

The exceptional potency of Duocarmycin SA is reflected in its low picomolar to nanomolar IC₅₀ values against a range of cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ Value | Reference |

| HeLa S3 | Cervical Cancer | 10⁻¹² - 10⁻⁹ M | |

| U-138 MG | Glioblastoma | 0.4 nM | |

| Murine Lymphocytic Leukemia P388 | Leukemia | - |

Note: A significant 30% increase in the life span of mice with murine lymphocytic leukemia P388 was observed with a single intraperitoneal dose of 0.143 mg/kg.

Conclusion

The discovery of Duocarmycin SA from Streptomyces has provided a powerful tool for cancer research and a promising candidate for the development of novel anticancer therapies. Its unique mechanism of DNA alkylation and extreme potency underscore the importance of natural product discovery in the quest for new therapeutic agents. The detailed protocols and pathways presented in this guide offer a comprehensive resource for researchers and professionals working in the field of drug discovery and development. Further research into the complete biosynthetic pathway and the development of more efficient production methods will be crucial for fully realizing the therapeutic potential of this remarkable molecule.

References

An In-depth Technical Guide to the Sequence-Selective DNA Alkylation by Duocarmycin SA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Duocarmycin SA, a member of the duocarmycin and CC-1065 family of natural products, is an exceptionally potent antitumor antibiotic.[1][2] Isolated from Streptomyces species, it exhibits picomolar-range cytotoxicity against a variety of cancer cell lines.[3][4] The remarkable biological activity of Duocarmycin SA stems from its unique mechanism of action: sequence-selective alkylation of DNA within the minor groove.[1] This covalent modification of DNA triggers a cascade of cellular events, ultimately leading to cell cycle arrest and apoptosis, making it a subject of intense interest in the field of oncology and drug development. This technical guide provides a comprehensive overview of the core aspects of Duocarmycin SA's interaction with DNA, including its mechanism of action, sequence selectivity, and the cellular consequences of the DNA damage it induces. Detailed experimental methodologies and quantitative data are presented to serve as a valuable resource for researchers in this field.

Mechanism of Action: A Stepwise Alkylation Process

The biological activity of Duocarmycin SA is intrinsically linked to its molecular structure, which consists of a DNA-binding subunit and a reactive alkylating subunit. The process of DNA alkylation can be broken down into the following key steps:

-

Minor Groove Binding: Duocarmycin SA first binds non-covalently to the minor groove of DNA. This binding is highly specific for AT-rich sequences, where the narrower and deeper minor groove accommodates the drug's structure.

-

Activation of the Alkylating Moiety: The active form of Duocarmycin SA features a reactive cyclopropane ring. A more stable prodrug form, seco-Duocarmycin SA, is often utilized in research and drug development. In this form, the cyclopropane is masked and is activated in situ through an intramolecular cyclization reaction.

-

Nucleophilic Attack and Covalent Bond Formation: Once positioned correctly in the minor groove, the N3 atom of an adenine nucleobase performs a nucleophilic attack on the cyclopropane ring of Duocarmycin SA. This results in the formation of a stable, covalent adduct between the drug and the DNA.

-

Reversible Alkylation: Notably, the DNA alkylation by duocarmycins has been shown to be a reversible process, a characteristic that distinguishes them from many other DNA alkylating agents.

This sequence of events is depicted in the following workflow:

Sequence Selectivity

A defining feature of Duocarmycin SA is its high degree of sequence selectivity for DNA alkylation. This selectivity is a critical factor in its potent biological activity and is governed by the non-covalent binding preferences of the drug within the DNA minor groove. The consensus sequences for Duocarmycin SA alkylation are predominantly AT-rich tracts.

High-affinity consensus sequences for Duocarmycin SA alkylation include:

-

5'-PuNTTA-3'

-

5'-AAAAA-3'

-

5'-(A/TAAA)-3'

-

5'-(A/TTTAPu)-3'

The alkylation typically occurs at the N3 position of an adenine residue located at the 3'-end of these sequences.

Quantitative Data

The potency of Duocarmycin SA and its analogs is reflected in their extremely low IC50 values across a range of cancer cell lines.

| Compound | Cell Line | IC50 (pM) | Reference |

| Duocarmycin SA | L1210 (Murine Leukemia) | 10 | |

| U-138 MG (Human Glioblastoma) | 1.8 | ||

| U-138 MG (Human Glioblastoma) | 400 | ||

| Molm-14 (Human AML) | 11.12 | ||

| HL-60 (Human AML) | 112.7 | ||

| seco-Duocarmycin SA | LN18 (Human Glioblastoma) | 5 | |

| T98G (Human Glioblastoma) | 8 | ||

| LN18 (Human Glioblastoma) | 120 | ||

| T98G (Human Glioblastoma) | 280 |

Cellular Consequences of DNA Alkylation

The formation of Duocarmycin SA-DNA adducts triggers a robust cellular response to the induced DNA damage, ultimately leading to programmed cell death.

DNA Damage Response and Cell Cycle Arrest

The covalent modification of DNA by Duocarmycin SA is recognized by the cell's DNA damage surveillance machinery. This initiates a signaling cascade that leads to the arrest of the cell cycle, providing time for DNA repair. A key pathway activated is the ATM-Chk2 pathway, which responds to DNA double-strand breaks that can arise from the processing of the alkylation adducts. This pathway, along with the related ATR-Chk1 pathway, converges on the inhibition of cyclin-dependent kinases (CDKs) that are essential for cell cycle progression, leading to a G2/M phase arrest.

Apoptosis

If the DNA damage is too extensive to be repaired, the cell undergoes programmed cell death, or apoptosis. The Duocarmycin SA-induced DNA damage can trigger the intrinsic apoptotic pathway. This involves the activation of a cascade of proteases called caspases. A key executioner caspase, Caspase-3, is activated, which then cleaves a variety of cellular substrates, including poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair. The cleavage and inactivation of PARP is a hallmark of apoptosis.

Experimental Protocols

Detailed, step-by-step protocols for key experiments are essential for studying the interaction of Duocarmycin SA with DNA. The following sections provide an overview of the methodologies for several critical assays.

Taq Polymerase Stop Assay

This assay is used to identify the specific nucleotide sites of DNA alkylation. The principle is that a DNA polymerase will be blocked when it encounters a covalent adduct on the DNA template, leading to the termination of DNA synthesis.

Materials:

-

DNA template containing the sequence of interest

-

5'-end labeled primer (e.g., with 32P or a fluorescent dye)

-

Taq DNA polymerase and corresponding reaction buffer

-

dNTPs

-

Duocarmycin SA

-

Stop solution (e.g., formamide with loading dyes)

-

Denaturing polyacrylamide gel

Protocol:

-

Anneal the labeled primer to the DNA template.

-

Incubate the primer-template duplex with varying concentrations of Duocarmycin SA for a specified time to allow for DNA alkylation.

-

Initiate the polymerase extension reaction by adding Taq DNA polymerase, dNTPs, and reaction buffer.

-

Allow the extension reaction to proceed for a defined period.

-

Terminate the reaction by adding a stop solution.

-

Denature the DNA fragments by heating.

-

Separate the DNA fragments by size using denaturing polyacrylamide gel electrophoresis.

-

Visualize the bands (e.g., by autoradiography or fluorescence scanning). The positions of the terminated fragments indicate the sites of Duocarmycin SA alkylation.

DNA Footprinting Assay

DNA footprinting is used to determine the binding site of a molecule on a DNA fragment. The region where the molecule binds is protected from cleavage by a DNA-cleaving agent, such as DNase I.

Materials:

-

DNA fragment of interest, end-labeled on one strand

-

Duocarmycin SA

-

DNase I and reaction buffer

-

Stop solution

-

Denaturing polyacrylamide gel

Protocol:

-

Incubate the end-labeled DNA fragment with varying concentrations of Duocarmycin SA to allow for binding.

-

Add a limited amount of DNase I to partially digest the DNA. The amount of DNase I should be titrated to achieve, on average, one cleavage event per DNA molecule.

-

Stop the DNase I digestion after a short incubation period.

-

Purify the DNA fragments.

-

Denature the DNA fragments and separate them by size on a denaturing polyacrylamide gel.

-

Visualize the cleavage pattern. The region where Duocarmycin SA binds will be protected from DNase I cleavage, resulting in a "footprint" or a gap in the ladder of DNA fragments compared to a control reaction without the drug.

Gel Mobility Shift Assay (EMSA)

EMSA is used to study the binding of molecules to DNA. The principle is that a DNA fragment bound to another molecule will migrate more slowly through a non-denaturing gel than the free DNA fragment. This assay is particularly useful for studying covalent adducts.

Materials:

-

DNA probe containing the binding sequence, labeled with a radioactive or fluorescent tag

-

Duocarmycin SA

-

Binding buffer

-

Non-denaturing polyacrylamide gel

Protocol:

-

Incubate the labeled DNA probe with Duocarmycin SA in a binding buffer to allow for the formation of the covalent adduct.

-

Load the reaction mixture onto a non-denaturing polyacrylamide gel.

-

Perform electrophoresis to separate the free DNA from the Duocarmycin SA-DNA adduct.

-

Visualize the bands. The Duocarmycin SA-DNA adduct will appear as a band with slower mobility (a "shifted" band) compared to the band of the free DNA probe.

Conclusion

Duocarmycin SA remains a compelling molecule for cancer research and therapeutic development due to its extraordinary potency and unique mechanism of sequence-selective DNA alkylation. A thorough understanding of its interaction with DNA, from the initial binding event to the downstream cellular consequences, is crucial for harnessing its potential. This technical guide provides a foundational resource for researchers, offering a synthesis of the current knowledge on Duocarmycin SA's mechanism of action, quantitative data on its activity, and an overview of key experimental methodologies. Further research into the detailed kinetics of DNA alkylation, the precise structural basis of its sequence selectivity, and the intricate details of the cellular response to Duocarmycin SA-induced DNA damage will continue to be vital areas of investigation.

References

- 1. Alkylation of duplex DNA in nucleosome core particles by duocarmycin SA and yatakemycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of a duocarmycin-DNA adduct-recognizing protein in cancer cells [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Duocarmycin SA Adenine N3 Alkylation Mechanism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Duocarmycin SA (DSA) is a highly potent natural product that exhibits exceptional cytotoxic activity against a broad range of cancer cell lines. Its mechanism of action is centered on the sequence-selective alkylation of DNA, a process that induces a cascade of cellular events culminating in apoptosis. This technical guide provides a comprehensive overview of the core mechanism of Duocarmycin SA: the N3 alkylation of adenine. It details the molecular interactions, the resulting cellular consequences, and the experimental methodologies used to elucidate this process. This document is intended to serve as a valuable resource for researchers in oncology, medicinal chemistry, and drug development, offering insights into the intricate workings of this powerful antitumor agent.

Introduction to Duocarmycin SA

Duocarmycin SA belongs to a class of DNA alkylating agents isolated from Streptomyces species.[1][2] These compounds are renowned for their picomolar to nanomolar cytotoxic potency.[3] The unique structural architecture of Duocarmycin SA, featuring a DNA-binding subunit and a reactive cyclopropyl-pyrroloindole (CPI) electrophile, enables it to bind to the minor groove of DNA with high affinity and sequence selectivity.[4][5] This binding event positions the reactive cyclopropane ring for a nucleophilic attack by the N3 position of adenine residues, primarily within AT-rich sequences. The formation of this covalent adduct disrupts the normal architecture of the DNA helix, leading to downstream consequences such as the inhibition of DNA replication and transcription, cell cycle arrest, and ultimately, programmed cell death.

The Molecular Mechanism of Adenine N3 Alkylation

The alkylation of adenine at the N3 position by Duocarmycin SA is a multi-step process that is initiated by the non-covalent binding of the drug to the minor groove of DNA.

DNA Minor Groove Binding and Conformational Activation

Duocarmycin SA exhibits a strong preference for binding within the minor groove of AT-rich DNA sequences. This interaction is driven by a combination of van der Waals forces, hydrogen bonding, and hydrophobic interactions between the drug molecule and the DNA. The shape and electronic properties of the DNA minor groove in these AT-rich regions provide a snug fit for the Duocarmycin SA molecule.

Upon binding, Duocarmycin SA undergoes a conformational change that is critical for its alkylating activity. This "binding-induced activation" involves a twisting of the molecule that brings the reactive cyclopropane ring into close proximity with the N3 atom of a target adenine residue. This conformational shift is thought to activate the cyclopropane electrophile, making it more susceptible to nucleophilic attack.

Figure 1: Mechanism of Duocarmycin SA DNA Alkylation.

Nucleophilic Attack and Covalent Adduct Formation

Once activated, the cyclopropane ring of Duocarmycin SA is attacked by the nucleophilic N3 atom of an adenine base. This results in the opening of the three-membered ring and the formation of a stable covalent bond between the drug and the DNA. The resulting Duocarmycin SA-DNA adduct significantly distorts the local DNA structure, which is the primary trigger for the subsequent cellular responses.

Cellular Consequences of Duocarmycin SA-Induced DNA Alkylation

The formation of Duocarmycin SA-DNA adducts initiates a complex cellular response, primarily orchestrated by the DNA Damage Response (DDR) pathway.

DNA Damage Response (DDR) Pathway Activation

The structural distortion of the DNA helix caused by the Duocarmycin SA adduct is recognized by sensor proteins of the DDR pathway, principally the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases. Activation of these kinases initiates a signaling cascade that involves the phosphorylation and activation of downstream checkpoint kinases, Chk1 and Chk2.

Figure 2: DNA Damage Response Pathway Activated by Duocarmycin SA.

Cell Cycle Arrest and Apoptosis

Activated Chk1 and Chk2 kinases play a crucial role in halting the cell cycle, typically at the G2/M checkpoint, to prevent the propagation of damaged DNA. This cell cycle arrest provides the cell with an opportunity to repair the DNA lesion. However, if the damage is too extensive or cannot be repaired, the sustained activation of the DDR pathway, often involving the tumor suppressor protein p53, triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Data Presentation

The cytotoxic potency of Duocarmycin SA and its analogues is typically quantified by their half-maximal inhibitory concentration (IC50) values in various cancer cell lines.

| Compound | Cell Line | IC50 (pM) | Reference |

| Duocarmycin SA | L1210 | 8 | |

| Duocarmycin SA | Molm-14 | 11.12 | |

| Duocarmycin SA | HL-60 | 112.7 | |

| Duocarmycin SA | U-138 MG | 1.8 | |

| Analogue 10a | L1210 | 37 | |

| Analogue 15a | L1210 | 18 |

Table 1: IC50 Values of Duocarmycin SA and Analogues in Various Cancer Cell Lines.

Experimental Protocols

The elucidation of the Duocarmycin SA adenine N3 alkylation mechanism has been made possible through a variety of sophisticated experimental techniques.

DNA Footprinting Assay

DNA footprinting is used to identify the specific DNA sequences where Duocarmycin SA binds.

Protocol:

-

A DNA fragment of interest is radioactively or fluorescently labeled at one end.

-

The labeled DNA is incubated with varying concentrations of Duocarmycin SA to allow for binding. A control reaction without the drug is also prepared.

-

The DNA-drug complexes are then partially cleaved with DNase I. The enzyme will cut the DNA at sites not protected by the bound drug.

-

The resulting DNA fragments are denatured and separated by size using polyacrylamide gel electrophoresis.

-

The gel is visualized by autoradiography or fluorescence imaging. The region where Duocarmycin SA binds will appear as a "footprint," a gap in the ladder of DNA fragments, as the bound drug protects the DNA from cleavage.

References

- 1. Alkylation of duplex DNA in nucleosome core particles by duocarmycin SA and yatakemycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Site specific covalent alkylation of DNA by antitumor antibiotics, duocarmycin A and kapurimycin A3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Biosynthesis of Duocarmycin Natural Products: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The duocarmycins are a class of exceptionally potent antineoplastic natural products originally isolated from Streptomyces species.[1][2] Their unique spirocyclopropylcyclohexadienone structure enables sequence-selective alkylation of DNA, leading to profound cytotoxicity against cancer cells.[3] While the total synthesis of duocarmycins and their analogues has been extensively explored for the development of antibody-drug conjugates (ADCs), the natural biosynthetic pathway of these complex molecules has remained largely enigmatic.[1][4] This technical guide provides a comprehensive overview of the current understanding of duocarmycin biosynthesis, with a central focus on the recently elucidated biosynthetic gene cluster (BGC) for PDE-I2, a non-reactive precursor of the duocarmycin family, from Streptomyces sp. WAC4114. This guide will detail the putative enzymatic steps, present available data in a structured format, and provide detailed experimental protocols for key methodologies in the field.

Introduction to Duocarmycin Natural Products

The duocarmycin family of natural products, including the well-studied Duocarmycin SA, are characterized by a DNA-alkylating pharmacophore and a DNA-binding subunit. Their mechanism of action involves binding to the minor groove of AT-rich DNA sequences and subsequent irreversible alkylation of the N3 position of adenine. This covalent modification of DNA is responsible for their high cytotoxicity, which has made them attractive payloads for targeted cancer therapies such as ADCs. Despite their clinical potential, a detailed understanding of their biosynthesis in their native Streptomyces producers has been limited.

The PDE-I2 Biosynthetic Gene Cluster: A Gateway to Duocarmycin Biosynthesis

Recent research has led to the identification of a biosynthetic gene cluster from Streptomyces sp. WAC4114 that produces PDE-I2, a stable precursor of the duocarmycin family. This discovery has provided the first significant insights into the genetic and enzymatic machinery responsible for constructing the core scaffold of these potent molecules. The PDE-I2 BGC serves as a model for understanding the biosynthesis of the broader duocarmycin family.

Organization of the PDE-I2 Biosynthetic Gene Cluster

The identified BGC from Streptomyces sp. WAC4114 contains a set of genes predicted to encode the enzymes necessary for the assembly of PDE-I2. The functions of these enzymes are inferred from homology to known biosynthetic proteins. A summary of the putative genes and their functions is presented in Table 1.

| Gene (Putative) | Proposed Function |

| pdeA | Non-ribosomal peptide synthetase (NRPS) |

| pdeB | Polyketide synthase (PKS) |

| pdeC | Halogenase |

| pdeD | Methyltransferase |

| pdeE | Oxidoreductase |

| pdeF | Thioesterase |

| pdeG | Transcriptional Regulator |

| pdeH | Transporter |

Table 1: Putative Genes in the PDE-I2 Biosynthetic Gene Cluster and Their Proposed Functions. (Data inferred from homologous BGCs and general biosynthetic principles)

Proposed Biosynthetic Pathway of PDE-I2

The biosynthesis of PDE-I2 is proposed to be initiated by a hybrid Non-ribosomal peptide synthetase (NRPS) and Polyketide synthase (PKS) system, which is common in the biosynthesis of complex bacterial natural products. The pathway likely involves the following key steps:

-

Initiation: Loading of a starter unit onto the NRPS module.

-

Elongation: Stepwise condensation of amino acid and extender units by the NRPS and PKS modules.

-

Tailoring: A series of modifications to the growing chain, including halogenation, methylation, and oxidation, carried out by dedicated tailoring enzymes.

-

Cyclization and Release: Intramolecular cyclization and subsequent release of the mature PDE-I2 molecule from the enzymatic assembly line, likely facilitated by a thioesterase domain.

The proposed biosynthetic pathway is depicted in the following diagram:

Caption: Proposed biosynthetic pathway of the Duocarmycin precursor PDE-I2.

Experimental Protocols

The identification and characterization of the PDE-I2 BGC were made possible through advanced molecular biology and genetic engineering techniques. This section provides a detailed protocol for a key methodology in this field: Transformation-Associated Recombination (TAR) cloning for the capture of large BGCs.

Transformation-Associated Recombination (TAR) Cloning of a Biosynthetic Gene Cluster

TAR cloning leverages the highly efficient homologous recombination machinery of the yeast Saccharomyces cerevisiae to specifically clone large DNA fragments, such as BGCs, from a complex mixture of genomic DNA.

Objective: To clone a specific BGC from the genomic DNA of a Streptomyces strain into an expression vector.

Materials:

-

High-molecular-weight genomic DNA from the Streptomyces strain of interest.

-

A TAR cloning vector (e.g., pCAP01) containing yeast replication and selection markers, and sites for inserting homology arms.

-

Restriction enzymes for linearizing the TAR vector and fragmenting the genomic DNA.

-

PCR primers to amplify ~1 kb homology arms flanking the target BGC.

-

Saccharomyces cerevisiae VL6-48 or a similar strain with high transformation efficiency.

-

Yeast transformation reagents (e.g., lithium acetate, polyethylene glycol).

-

Selective yeast growth media (e.g., SD-Trp).

Procedure:

-

Construct the Pathway-Specific Capture Vector:

-

Design PCR primers to amplify two ~1 kb DNA fragments corresponding to the upstream and downstream flanking regions of the target BGC from the Streptomyces genomic DNA.

-

Clone these "homology arms" into the linearized TAR vector using standard molecular cloning techniques (e.g., Gibson Assembly or restriction-ligation).

-

Verify the sequence of the resulting pathway-specific capture vector.

-

-

Prepare Yeast Spheroplasts:

-

Grow S. cerevisiae to mid-log phase in appropriate media.

-

Harvest the cells and treat with zymolyase to digest the cell wall and generate spheroplasts.

-

Wash and resuspend the spheroplasts in a suitable buffer.

-

-

Yeast Transformation:

-

Linearize the pathway-specific capture vector with a suitable restriction enzyme.

-

Lightly digest the high-molecular-weight Streptomyces genomic DNA with a restriction enzyme that cuts infrequently.

-

Co-transform the linearized capture vector and the fragmented genomic DNA into the prepared yeast spheroplasts using a standard yeast transformation protocol.

-

Plate the transformation mixture onto selective agar plates (e.g., SD-Trp) and incubate until colonies appear.

-

-

Identify Positive Clones:

-

Isolate yeast colonies and grow them in liquid selective media.

-

Extract plasmid DNA from the yeast cultures.

-

Use PCR with primers specific to the target BGC to screen for positive clones containing the desired insert.

-

Confirm the integrity and size of the cloned BGC by restriction digest analysis and sequencing.

-

Caption: Experimental workflow for TAR cloning of a biosynthetic gene cluster.

Conclusion and Future Directions

The elucidation of the PDE-I2 biosynthetic gene cluster represents a significant advancement in our understanding of how Streptomyces bacteria produce the duocarmycin family of natural products. This knowledge opens up new avenues for research, including:

-

Heterologous Expression and Pathway Engineering: The cloned PDE-I2 BGC can be expressed in a heterologous host to produce PDE-I2 and to engineer the pathway to generate novel duocarmycin analogues.

-

Enzymatic Characterization: In-depth biochemical studies of the individual enzymes from the BGC will provide a detailed understanding of their catalytic mechanisms.

-

Genome Mining: The PDE-I2 BGC can be used as a query to mine other Streptomyces genomes for novel duocarmycin-like BGCs, potentially leading to the discovery of new bioactive compounds.

This technical guide provides a foundational understanding of the duocarmycin biosynthetic pathway, leveraging the most recent discoveries in the field. As research continues, a more complete picture of the intricate enzymatic steps involved in the biosynthesis of these potent anticancer agents will undoubtedly emerge, paving the way for new strategies in drug discovery and development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Re-engineering of the duocarmycin structural architecture enables bioprecursor development targeting CYP1A1 and CYP2W1 for biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. malariaworld.org [malariaworld.org]

- 4. Direct cloning and heterologous expression of natural product biosynthetic gene clusters by transformation-associated recombination - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Duocarmycin Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The duocarmycins are a class of exceptionally potent natural products first isolated from Streptomyces species. Their remarkable cytotoxic activity, often in the picomolar range, has made them a subject of intense research in the field of anticancer drug development for decades.[1][2] These compounds exert their biological effect through a unique mechanism involving sequence-selective alkylation of DNA within the minor groove, ultimately leading to apoptosis.[3][4] This technical guide provides an in-depth overview of the structure-activity relationships (SAR) of duocarmycin analogues, detailing the key structural motifs that govern their cytotoxicity, the experimental protocols used for their evaluation, and the cellular pathways they modulate.

The modular structure of duocarmycins, consisting of a DNA-alkylating subunit and a DNA-binding subunit, has allowed for extensive synthetic modification and SAR studies.[1] Early research focused on understanding the fundamental chemical principles governing their reactivity and biological potency. More recent efforts have been directed towards the development of prodrugs and antibody-drug conjugates (ADCs) to improve tumor selectivity and minimize systemic toxicity.

Core Structure and Mechanism of Action

The parent compounds, such as duocarmycin SA and CC-1065, feature a spirocyclopropylhexadienone moiety as the key alkylating pharmacophore. The mechanism of action begins with the binding of the DNA-binding subunit to the minor groove of DNA, primarily in AT-rich sequences. This binding event is thought to induce a conformational change in the molecule, activating the spirocyclopropylhexadienone for nucleophilic attack by the N3 atom of adenine. This irreversible alkylation of DNA leads to a cascade of cellular events, including the activation of DNA damage response pathways and ultimately, programmed cell death.

Structure-Activity Relationship (SAR) of Duocarmycin Analogues

The cytotoxic potency and selectivity of duocarmycin analogues can be finely tuned by modifying different parts of the molecular scaffold. For the purpose of SAR analysis, the duocarmycin structure can be divided into three main regions: the DNA-alkylating subunit (A-ring), the DNA-binding subunit, and the C-terminal region.

Modifications of the DNA-Alkylating Subunit (A-Ring)

The DNA-alkylating subunit is critical for the biological activity of duocarmycins. Modifications in this region can significantly impact the reactivity of the molecule and its ability to alkylate DNA.

-

Spirocyclopropylhexadienone Moiety: The integrity of the spirocyclopropylhexadienone system is paramount for cytotoxicity. Analogues lacking this feature are generally inactive.

-

Substituents on the A-Ring: The introduction of substituents on the pyrrole ring of the alkylating subunit can influence both potency and toxicity. For example, 3-substituted A-ring pyrrole compounds have been synthesized and evaluated, with some analogues showing potent antitumor activity and reduced peripheral blood toxicity. Modifications at the C-7 and C-8 positions have also been explored, leading to the development of prodrugs that can be activated in the tumor microenvironment.

Modifications of the DNA-Binding Subunit

The DNA-binding subunit is responsible for the sequence-selective recognition of the DNA minor groove. Modifications in this region can alter the DNA binding affinity and specificity, thereby influencing the overall cytotoxic profile.

-

Indole and Benzofuran Derivatives: Many potent analogues incorporate indole-based or benzofuran-based DNA-binding moieties. The substitution pattern on these aromatic systems can significantly affect cytotoxicity.

-

Simplified DNA-Binding Groups: Researchers have synthesized analogues with simplified DNA-binding moieties, such as cinnamoyl or heteroarylacryloyl groups, which have demonstrated potent in vivo antitumor activity.

-

Hydrophilicity: Increasing the hydrophilicity of the DNA-binding subunit, for instance by incorporating ethylene glycol units, has been shown to progressively decrease cell growth inhibitory activity and DNA alkylation efficiency. This highlights the important role of hydrophobic interactions in the DNA binding and subsequent alkylation.

Modifications at the C-Terminus

The C-terminal region of the DNA-binding subunit can also be modified to modulate the properties of the duocarmycin analogues. However, substitutions at the C-terminus have generally been found to cause a decrease in antiproliferative activity.

Quantitative SAR Data

The following tables summarize the in vitro cytotoxicity of various duocarmycin analogues against different cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.

Table 1: In Vitro Cytotoxicity (IC50) of Duocarmycin Analogues with A-Ring Modifications

| Compound | Modification | Cell Line | IC50 (nM) | Reference |

| (+)-Duocarmycin SA | Parent Compound | L1210 | 0.008-0.01 | |

| N-Boc-MeCTI | Thiophene bioisostere | L1210 | 30 | |

| N-Boc-iso-MeCTI | Isomeric thiophene bioisostere | L1210 | 25 | |

| Analogue 12h | 3-formyl A-ring pyrrole | HeLa S3 | Potent (exact value not specified) | |

| Analogue 15f | 3-bromo A-ring pyrrole | HeLa S3 | Potent (exact value not specified) |

Table 2: In Vitro Cytotoxicity (IC50) of Duocarmycin Analogues with DNA-Binding Subunit Modifications

| Compound | Modification | Cell Line | IC50 (pM) | Reference |

| (+)-Duocarmycin SA | Trimethoxyindole | L1210 | 8-10 | |

| (+)-CBI-TMI | Simplified trimethoxyindole | L1210 | 30 | |

| Analogue 25 | MeCTI alkylating subunit with TMI | L1210 | 5 | |

| Analogue 46 | iso-MeCTI alkylating subunit with TMI | L1210 | 7 | |

| Analogue 10a | Single ethylene glycol unit | L1210 | 37 | |

| Analogue 10d | Four ethylene glycol units | L1210 | 35,000 | |

| Analogue 10e | Five ethylene glycol units | L1210 | 370,000 |

Table 3: In Vitro Cytotoxicity (IC50) of Duocarmycin-Based Antibody-Drug Conjugates (ADCs)

| Compound | Target | Cell Line | IC50 (nM) | Reference |

| Tmab-29 | HER2 | SK-BR-3 | Subnanomolar | |

| SYD983 | HER2 | SK-BR-3 | 0.22 | |

| SYD981 | HER2 | SK-BR-3 | 0.31 |

Experimental Protocols

The evaluation of duocarmycin analogues involves a series of in vitro and in vivo assays to determine their cytotoxicity, mechanism of action, and therapeutic potential.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the duocarmycin analogues for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with the duocarmycin analogues at their respective IC50 concentrations for a defined period (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Cell Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic or necrotic cells are both Annexin V-FITC and PI positive.

DNA Alkylation Assay

The ability of duocarmycin analogues to alkylate DNA can be assessed using various techniques, including HPLC and gel electrophoresis.

HPLC-Based Assay:

-

DNA Incubation: Incubate a defined DNA sequence (e.g., a synthetic oligonucleotide) with the duocarmycin analogue.

-

Enzymatic Digestion: After the incubation, enzymatically digest the DNA to single nucleosides.

-

HPLC Analysis: Analyze the digest by reverse-phase HPLC with UV or mass spectrometric detection to identify and quantify the duocarmycin-DNA adduct.

Gel Electrophoresis-Based Assay:

-

DNA Treatment: Treat a radiolabeled DNA fragment with the duocarmycin analogue.

-

Piperidine Cleavage: Cleave the DNA at the site of alkylation using piperidine.

-

Gel Electrophoresis: Separate the DNA fragments by denaturing polyacrylamide gel electrophoresis.

-

Autoradiography: Visualize the DNA fragments by autoradiography to determine the sequence selectivity of the alkylation.

In Vivo Antitumor Efficacy in Xenograft Models

The in vivo efficacy of promising duocarmycin analogues is evaluated in animal models, typically immunodeficient mice bearing human tumor xenografts.

Protocol:

-

Tumor Implantation: Subcutaneously implant human cancer cells into the flank of immunodeficient mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Compound Administration: Administer the duocarmycin analogue or vehicle control to the mice via an appropriate route (e.g., intravenous or intraperitoneal).

-

Tumor Measurement: Measure the tumor volume at regular intervals using calipers.

-

Data Analysis: Plot the tumor growth curves and calculate the tumor growth inhibition (TGI).

Signaling Pathways and Experimental Workflows

DNA Damage Response and Apoptotic Pathway

Duocarmycin-induced DNA alkylation triggers a complex cellular response that ultimately leads to apoptosis. The following diagram illustrates the key signaling pathways involved.

Caption: Duocarmycin-induced DNA damage response and apoptotic pathway.

Experimental Workflow for Evaluation of Duocarmycin Analogues

The following diagram outlines a typical experimental workflow for the preclinical evaluation of novel duocarmycin analogues.

Caption: Experimental workflow for the evaluation of duocarmycin analogues.

Conclusion

The duocarmycins remain a fascinating and clinically relevant class of natural products. The extensive SAR studies conducted over the past few decades have provided a deep understanding of the structural features that govern their potent cytotoxic activity. This knowledge has been instrumental in the design of novel analogues with improved therapeutic properties, including prodrugs and antibody-drug conjugates that are currently in clinical development. The experimental protocols and workflows detailed in this guide provide a framework for the continued exploration and development of this important class of anticancer agents. Future research will likely focus on further refining the tumor-targeting strategies and overcoming mechanisms of drug resistance to fully realize the therapeutic potential of duocarmycin analogues.

References

- 1. Synthesis and antitumor activity of duocarmycin derivatives: modification at C-8 position of A-ring pyrrole compounds bearing the simplified DNA-binding groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 40 Years of Duocarmycins: A Graphical Structure/Function Review of Their Chemical Evolution, from SAR to Prodrugs and ADCs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fundamental Relationships Between Structure, Reactivity, and Biological Activity for the Duocarmycins and CC-1065 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Preclinical Profile of Duocarmycin Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The duocarmycins are a class of potent antineoplastic agents first isolated from Streptomyces bacteria.[1] Their unique mechanism of action, involving sequence-selective alkylation of DNA, has garnered significant interest in the field of oncology.[2] This technical guide provides an in-depth overview of the preclinical studies on duocarmycin derivatives, with a focus on their mechanism of action, in vitro cytotoxicity, and in vivo efficacy, particularly in the context of antibody-drug conjugates (ADCs).

Mechanism of Action

Duocarmycin and its analogs exert their cytotoxic effects by binding to the minor groove of DNA and subsequently alkylating the N3 position of adenine.[3] This process is initiated by the electron-rich DNA environment, which facilitates the opening of a reactive cyclopropane ring present in the duocarmycin structure. The resulting covalent adduct disrupts the DNA helix, leading to an inhibition of DNA replication and transcription, ultimately triggering cell death. Unlike some other chemotherapeutic agents that are only effective during specific phases of the cell cycle, duocarmycins can induce cell death in both dividing and non-dividing cells.

The general mechanism of action for duocarmycin derivatives can be visualized as a sequential process:

In Vitro Cytotoxicity of Duocarmycin Derivatives

A significant body of preclinical research has focused on characterizing the in vitro cytotoxic activity of various duocarmycin analogs across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of these compounds.

| Derivative | Cell Line | Cancer Type | IC50 (nM) | Reference |

| Duocarmycin SA (DSA) | HeLa S3 | Cervical Cancer | 0.00069 | |

| Molm-14 | Acute Myeloid Leukemia | 0.01112 | ||

| HL-60 | Acute Myeloid Leukemia | 0.1127 | ||

| Duocarmycin A (DUMA) | HeLa S3 | Cervical Cancer | 0.006 | |

| CC-1065 | L1210 | Leukemia | ID90 of 0.05 ng/mL | |

| Adozelesin | Gynecologic Cancer Cell Lines | Gynecologic Cancers | 10³ to 10⁴ times more cytotoxic than cisplatin and adriamycin | |

| Bizelesin | Gynecologic Cancer Cell Lines | Gynecologic Cancers | 100 to 1000 times more potent than cisplatin and adriamycin | |

| Carzelesin | Gynecologic Cancer Cell Lines | Gynecologic Cancers | 100 to 1000 times more potent than cisplatin and adriamycin | |

| seco-DUBA | SK-BR-3 | Breast Cancer | 0.8 x 10⁻¹⁰ M | |

| BT-474 | Breast Cancer | 4.3 x 10⁻¹⁰ M | ||

| SK-OV3 | Ovarian Cancer | - | ||

| NCI-H520 | Lung Cancer | - | ||

| SW-620 | Colorectal Cancer | - |

Antibody-Drug Conjugates (ADCs)

To enhance tumor-specific delivery and minimize systemic toxicity, duocarmycin derivatives have been widely explored as payloads for antibody-drug conjugates (ADCs). ADCs consist of a monoclonal antibody that targets a tumor-associated antigen, a potent cytotoxic payload like a duocarmycin derivative, and a chemical linker that connects them.

SYD985 (Trastuzumab Duocarmazine)

SYD985 is an ADC composed of the HER2-targeting antibody trastuzumab linked to a seco-duocarmycin payload (vc-seco-DUBA). Preclinical studies have demonstrated its potent antitumor activity, particularly in HER2-low expressing breast cancers.

In Vitro Efficacy of SYD985:

| Cell Line | HER2 Expression | SYD985 IC50 (ng/mL) | T-DM1 IC50 (ng/mL) | Reference |

| SK-BR-3 | 3+ | ~10 | ~10 | |

| NCI-N87 | 3+ | ~10 | ~10 | |

| KPL-4 | 2+ | ~10 | >1000 | |

| JIMT-1 | 2+ | ~100 | >1000 | |

| MD-MB-231 | 1+ | ~100 | >1000 |

In Vivo Efficacy of SYD985: In patient-derived xenograft (PDX) models of breast cancer, SYD985 demonstrated significant antitumor activity in tumors with HER2 3+, 2+, and 1+ expression levels, whereas the comparator ADC, T-DM1, was only effective in the HER2 3+ model.

The workflow for the development and preclinical evaluation of a duocarmycin-based ADC like SYD985 can be illustrated as follows:

MGC018

MGC018 is another promising ADC that utilizes a duocarmycin payload (vc-seco-DUBA) conjugated to an anti-B7-H3 monoclonal antibody. B7-H3 is a transmembrane protein that is overexpressed in a variety of solid tumors.

Preclinical Efficacy of MGC018:

-

In Vitro: MGC018 demonstrated potent cytotoxicity against B7-H3-positive human tumor cell lines and exhibited a bystander killing effect on adjacent B7-H3-negative cells.

-

In Vivo: In preclinical tumor models of breast, ovarian, and lung cancer, as well as melanoma, MGC018 displayed significant antitumor activity. Antitumor activity was also observed in PDX models of breast, prostate, and head and neck cancer with heterogeneous B7-H3 expression. In cynomolgus monkeys, MGC018 showed a favorable pharmacokinetic and safety profile.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Materials:

-

96-well microtiter plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Duocarmycin derivative stock solution (in DMSO)

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the duocarmycin derivative in complete culture medium. Remove the overnight culture medium from the plates and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard culture conditions.

-

MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.

In Vivo Tumor Xenograft Studies

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line of interest

-

Matrigel (optional)

-

Duocarmycin derivative or ADC formulation

-

Sterile saline or appropriate vehicle

-

Calipers for tumor measurement

-

Animal housing and care facilities

Procedure:

-

Cell Implantation: Harvest cancer cells from culture and resuspend them in sterile saline or a mixture of saline and Matrigel. Subcutaneously inject a defined number of cells (e.g., 1-10 million) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer the duocarmycin derivative or ADC intravenously (or via another appropriate route) at the predetermined doses and schedule. The control group should receive the vehicle.

-

Tumor Measurement: Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Body Weight Monitoring: Monitor the body weight of the mice as an indicator of systemic toxicity.

-

Efficacy Evaluation: Continue the treatment and monitoring until the tumors in the control group reach a predetermined endpoint size or for a specified duration. The primary endpoint is typically tumor growth inhibition.

-

Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

The DNA damage response pathway activated by duocarmycin-induced DNA alkylation is a critical area of study. The following diagram illustrates a simplified representation of this pathway.

Conclusion

Preclinical studies have consistently demonstrated the potent antitumor activity of duocarmycin derivatives. Their unique DNA alkylating mechanism makes them effective against a broad range of cancer cell lines, including those resistant to other chemotherapeutic agents. The development of duocarmycin-based ADCs, such as SYD985 and MGC018, represents a significant advancement, offering the potential for targeted delivery and an improved therapeutic index. Further research into novel duocarmycin analogs and ADC constructs continues to be a promising avenue in the development of next-generation cancer therapies.

References

Duocarmycin SA: A Technical Guide to its Picomolar Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Duocarmycin SA (DSA) is a naturally occurring antitumor antibiotic belonging to a class of exceptionally potent cytotoxic agents.[1] Originally isolated from Streptomyces species, the duocarmycins have garnered significant interest in the field of oncology due to their remarkable potency, often exhibiting cytotoxic effects at picomolar concentrations.[2][3] This technical guide provides an in-depth overview of the picomolar cytotoxicity of Duocarmycin SA, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its evaluation, and visualizing the intricate signaling pathways it modulates.

Mechanism of Action: DNA Alkylation and Cellular Demise

The potent cytotoxicity of Duocarmycin SA stems from its unique mechanism of action, which involves a sequence-selective alkylation of DNA.[4][5] DSA binds to the minor groove of DNA, with a preference for AT-rich sequences, and subsequently alkylates the N3 position of adenine. This covalent modification of the DNA backbone creates a stable adduct that distorts the DNA helix, thereby interfering with fundamental cellular processes such as DNA replication and transcription.

The cellular response to Duocarmycin SA-induced DNA damage is multifaceted, culminating in cell cycle arrest and programmed cell death (apoptosis). The key events are:

-

DNA Damage Recognition: The DNA adducts are recognized by the cell's DNA damage response (DDR) machinery.

-

Cell Cycle Arrest: The DDR activation leads to a halt in the cell cycle, predominantly at the G2/M checkpoint, preventing the propagation of damaged DNA to daughter cells.

-

Apoptosis Induction: If the DNA damage is too severe to be repaired, the cell initiates apoptosis, leading to its controlled elimination.

Quantitative Cytotoxicity Data

The picomolar potency of Duocarmycin SA has been demonstrated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is consistently observed in the low picomolar to nanomolar range.

| Cell Line | Cancer Type | IC50 (pM) | Reference |

| Molm-14 | Acute Myeloid Leukemia | 11.12 | |

| HL-60 | Acute Myeloid Leukemia | 114.8 | |

| U-138 MG | Glioblastoma | 1.8 | |

| U-138 MG (Viability) | Glioblastoma | 400 | |

| Various | General | 10 |

Experimental Protocols

The evaluation of Duocarmycin SA's cytotoxicity involves a suite of in vitro assays designed to measure cell viability, proliferation, and the induction of apoptosis.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Expose the cells to a serial dilution of Duocarmycin SA for a specified incubation period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable cells.

Clonogenic Survival: Colony Formation Assay

The colony formation assay assesses the long-term survival and proliferative capacity of single cells after treatment with a cytotoxic agent.

Protocol:

-

Cell Seeding: Plate a low number of cells in a 6-well plate or culture dish.

-

Drug Treatment: Treat the cells with various concentrations of Duocarmycin SA for a defined period.

-

Incubation: Remove the drug-containing medium, wash the cells, and incubate them in fresh medium for 1-3 weeks to allow for colony formation. A colony is typically defined as a cluster of at least 50 cells.

-

Fixation and Staining: Fix the colonies with a solution such as methanol or glutaraldehyde, and then stain them with crystal violet for visualization.

-

Colony Counting: Count the number of visible colonies in each dish. The survival fraction is calculated by normalizing the number of colonies in the treated groups to that in the untreated control group.

Apoptosis Detection: Annexin V/7-AAD Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with Duocarmycin SA for the desired time.

-

Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer and add fluorochrome-conjugated Annexin V and a viability dye such as 7-aminoactinomycin D (7-AAD) or propidium iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and 7-AAD-negative.

-

Early apoptotic cells: Annexin V-positive and 7-AAD-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and 7-AAD-positive.

-

Cell Proliferation Measurement: EdU Assay

The 5-ethynyl-2'-deoxyuridine (EdU) assay is a method to directly measure DNA synthesis and, therefore, cell proliferation.

Protocol:

-

EdU Labeling: Add EdU to the cell culture medium and incubate for a few hours to allow its incorporation into newly synthesized DNA.

-

Cell Fixation and Permeabilization: Harvest the cells, fix them with a fixative solution, and then permeabilize the cell membranes.

-

Click-iT® Reaction: Add a reaction cocktail containing a fluorescently labeled azide that will react with the alkyne group of the incorporated EdU via a "click" reaction.

-

DNA Staining (Optional): Stain the cells with a DNA content dye to analyze the cell cycle distribution.

-

Flow Cytometry Analysis: Analyze the cells using a flow cytometer to quantify the percentage of EdU-positive (proliferating) cells.

Signaling Pathways and Visualizations

The cellular response to Duocarmycin SA is orchestrated by complex signaling networks. The following diagrams, generated using the DOT language, illustrate the key pathways involved.

Duocarmycin SA Mechanism of Action

Caption: Duocarmycin SA's mechanism of action.

Experimental Workflow for Cytotoxicity Assessment

Caption: Workflow for assessing Duocarmycin SA cytotoxicity.

Duocarmycin SA-Induced Apoptosis Signaling Pathway

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Duocarmycin SA Reduces Proliferation and Increases Apoptosis in Acute Myeloid Leukemia Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. interchim.fr [interchim.fr]

- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Duocarmycin GA

Audience: Researchers, scientists, and drug development professionals.

Introduction

Duocarmycin GA, a member of the duocarmycin family of natural products isolated from Streptomyces species, is an exceptionally potent antineoplastic agent.[1] These compounds are known for their extreme cytotoxicity, with IC50 values often in the picomolar range, making them promising candidates for cancer therapy, including as payloads for antibody-drug conjugates (ADCs).[1][2][3] The mechanism of action of duocarmycins involves a sequence-selective alkylation of DNA.[4] They bind to the minor groove of DNA and alkylate the N3 position of adenine, which disrupts the DNA architecture, leading to impaired DNA replication and transcription, cell cycle arrest, and ultimately, apoptosis.

These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of this compound using the Sulforhodamine B (SRB) assay, a reliable and sensitive colorimetric method for measuring cell density based on the measurement of cellular protein content. An alternative, widely used method, the MTT assay, is also briefly described.

Data Presentation: Cytotoxicity of Duocarmycin Analogs

The following table summarizes the cytotoxic activity of Duocarmycin SA (DSA), a potent analog of this compound, against various cancer cell lines. This data is representative of the picomolar potency typically observed with this class of compounds.

| Cell Line | Cancer Type | IC50 (pM) |

| Molm-14 | Acute Myeloid Leukemia | 11.12 |

| HL-60 | Acute Myeloid Leukemia | 112.7 - 114.8 |

| HeLa S3 | Cervical Carcinoma | 0.69 |

Experimental Protocols

Sulforhodamine B (SRB) Assay Protocol

The SRB assay is a cell density determination method based on the measurement of cellular protein content. It is a simple, reproducible, and cost-effective method for screening the cytotoxicity of compounds in adherent cells.

Materials:

-

This compound stock solution (in DMSO)

-

Selected cancer cell line (e.g., adherent human cancer cell line)

-

Complete cell culture medium

-

Trypsin-EDTA

-

96-well flat-bottom plates

-

Trichloroacetic acid (TCA), 10% (w/v), cold

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM (pH 10.5)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest exponentially growing cells using trypsin-EDTA and resuspend them in complete culture medium.

-

Determine the cell density using a hemocytometer or an automated cell counter.

-

Seed the cells into a 96-well plate at a density of 5,000 to 20,000 cells per well in a volume of 100 µL. The optimal seeding density should be determined for each cell line to ensure exponential growth throughout the experiment.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is crucial to account for the high potency of this compound and prepare dilutions accordingly (picomolar to nanomolar range).

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same percentage of DMSO used for the highest drug concentration) and a no-treatment control.

-

Incubate the plate for the desired exposure time (e.g., 72 hours).

-

-

Cell Fixation:

-

After the incubation period, gently remove the culture medium.

-

Add 100 µL of cold 10% TCA to each well to fix the cells.

-

Incubate the plates at 4°C for at least 1 hour.

-

-

Staining:

-

Remove the TCA solution and wash the plates four to five times with 1% acetic acid to remove unbound dye.

-

Allow the plates to air dry completely at room temperature.

-

Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

-

Washing:

-

Quickly wash the plates four times with 200 µL of 1% acetic acid to remove unbound dye.

-

After the final wash, remove the acetic acid and allow the plates to air dry completely.

-

-

Solubilization and Absorbance Measurement:

-

Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Place the plate on a shaker for 5-10 minutes to ensure complete solubilization of the dye.

-

Measure the absorbance (optical density, OD) at a wavelength of 510 nm using a microplate reader.

-

Data Analysis:

-

Subtract the background absorbance (from wells containing only medium) from all readings.

-

Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve using non-linear regression analysis.

Alternative Method: MTT Assay

The MTT assay is another common colorimetric assay for assessing cell viability. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is proportional to the number of living cells.

Brief Protocol:

-

Seed and treat cells with this compound as described for the SRB assay.

-

After the treatment period, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 550 and 590 nm.

-

Calculate cell viability and IC50 values as described for the SRB assay.

Visualizations

Caption: Experimental Workflow for the SRB Cytotoxicity Assay.

Caption: Signaling Pathway of this compound-Induced Cytotoxicity.

References

Application Notes and Protocols for Duocarmycin GA Stock Solution Preparation

Introduction

Duocarmycin GA is a potent cytotoxic agent and a member of the duocarmycin family of natural products, which were first isolated from Streptomyces species.[1] It functions as a DNA alkylating agent, binding selectively to the minor groove of DNA and subsequently alkylating the N3 position of adenine.[1][2] This covalent adduct formation disrupts DNA architecture, leading to the inhibition of essential cellular processes like replication and transcription, ultimately resulting in cell death.[1] Due to its high potency, this compound is utilized as a toxin payload in antibody-drug conjugates (ADCs) for targeted cancer therapy and is effective against multi-drug resistant cell lines.[2]

Proper preparation and storage of this compound stock solutions are critical for ensuring experimental reproducibility and maximizing the compound's stability and efficacy. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating these stock solutions. This document provides a detailed protocol for the preparation, handling, and storage of this compound in DMSO, along with essential safety information.

Mechanism of Action: DNA Alkylation

The cytotoxic effect of this compound is initiated by its sequence-selective binding to the minor groove of DNA. Its unique chemical structure facilitates the alkylation of adenine, a distinct mechanism compared to other alkylating agents that typically target guanine. This action leads to irreversible DNA damage and cell death.

Caption: Mechanism of this compound leading to cell death.

Quantitative Data Summary

The following tables summarize the key properties, recommended storage conditions, and necessary calculations for preparing this compound stock solutions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1613286-59-1 | |

| Molecular Formula | C₂₆H₂₅ClN₄O₃ | |

| Molecular Weight | 476.95 g/mol | |

| Appearance | Solid |

| Solubility | Soluble in DMSO | |

Table 2: Recommended Storage Conditions

| Format | Temperature | Duration | Conditions | Reference |

|---|---|---|---|---|

| Solid Powder | -20°C | Up to 3 years | Protect from light | |

| In DMSO | -80°C | Up to 6 months | Protect from light, store under nitrogen, aliquot to avoid freeze-thaw cycles |

| In DMSO | -20°C | Up to 1 month | Protect from light, store under nitrogen, aliquot to avoid freeze-thaw cycles | |

Table 3: Example Preparation of this compound Stock Solutions in DMSO

| Desired Stock Concentration | Mass of this compound (MW = 476.95) | Volume of DMSO to Add |

|---|---|---|

| 1 mM | 1 mg | 2.0967 mL |

| 5 mM | 1 mg | 419.3 µL |

| 10 mM | 1 mg | 209.7 µL |

| 1 mM | 5 mg | 10.4833 mL |

| 5 mM | 5 mg | 2.0967 mL |

| 10 mM | 5 mg | 1.0483 mL |

Calculations are based on the formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L)). Data derived from supplier calculation tables.

Experimental Protocol

This protocol details the steps for preparing a sterile stock solution of this compound in DMSO for research use.

Materials and Equipment

-

This compound solid powder

-

Anhydrous or newly opened, high-purity Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or cryovials (amber or wrapped in foil)

-

Calibrated analytical balance

-

Pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Ultrasonic water bath

-

Personal Protective Equipment (PPE): safety goggles, lab coat, impervious nitrile gloves

Safety Precautions

This compound is an extremely potent cytotoxic agent and must be handled with extreme care in a controlled environment.

-

Handling: Always handle the solid compound and concentrated solutions inside a certified chemical fume hood to avoid inhalation of dust or aerosols.

-

Personal Protection: Wear appropriate PPE, including a lab coat, safety goggles with side shields, and double gloves.

-

Exposure: Avoid all contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention. An accessible safety shower and eye wash station are mandatory.

-

Spills: In case of a spill, absorb the liquid with an inert material (e.g., diatomite), decontaminate the surface by scrubbing with alcohol, and dispose of all contaminated materials as hazardous waste according to institutional guidelines.

Stock Solution Preparation Workflow

Caption: Step-by-step workflow for preparing this compound stock.

Detailed Procedure

-

Preparation: Before starting, calculate the required amount of this compound and DMSO to achieve the desired stock concentration (refer to Table 3). Put on all required PPE and ensure the chemical fume hood is operating correctly.

-

Weighing: Place a sterile, light-protected vial on the analytical balance and tare it. Carefully weigh the calculated mass of this compound powder directly into the vial. Handle the powder gently to avoid creating dust.

-

Dissolution: Add the calculated volume of high-purity DMSO to the vial containing the this compound powder. Use a calibrated pipette for accuracy.

-

Solubilization: Securely cap the vial and vortex the solution for 1-2 minutes. Visually inspect the solution to ensure all solid has dissolved.

-

If particulates remain: To aid dissolution, warm the vial to 37°C for 5-10 minutes and/or place it in an ultrasonic bath for a few minutes until the solution is clear.

-

-

Aliquoting: Once the this compound is completely dissolved, dispense the stock solution into smaller, single-use aliquots in sterile, light-protected cryovials. This practice is crucial to prevent degradation from repeated freeze-thaw cycles and to minimize the risk of contamination.

-

Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date, and your initials. Immediately transfer the aliquots to the appropriate storage temperature as outlined in Table 2 (-20°C for up to one month; -80°C for up to six months).

Use in Cell Culture

When preparing working solutions for cell culture experiments, the final concentration of DMSO should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity. It is recommended to include a vehicle control (media with the same final concentration of DMSO) in all experiments.

References

handling and storage instructions for Duocarmycin GA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Duocarmycin GA is a potent cytotoxic agent belonging to the duocarmycin family of natural products. Like its analogues, this compound functions as a DNA alkylating agent, binding to the minor groove of DNA and subsequently causing irreversible alkylation, primarily at adenine-N3 positions. This action disrupts DNA replication and transcription, ultimately leading to apoptotic cell death.[1][2] Its high potency makes it a valuable payload for antibody-drug conjugates (ADCs) in targeted cancer therapy.[3]